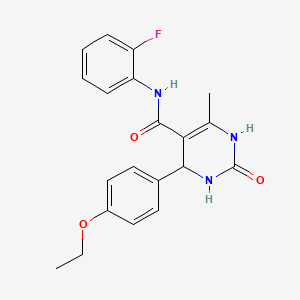

4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3/c1-3-27-14-10-8-13(9-11-14)18-17(12(2)22-20(26)24-18)19(25)23-16-7-5-4-6-15(16)21/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPXNQOSIFMXFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide , with CAS number 380644-48-4 , belongs to the class of tetrahydropyrimidines and has garnered attention for its potential biological activities. Its molecular formula is C20H20FN3O3 , and it features a complex structure that includes an ethoxy group and a fluorophenyl moiety, which may influence its reactivity and interactions with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Multicomponent reactions : This approach allows for the introduction of various substituents on the tetrahydropyrimidine scaffold, leading to a diverse library of compounds for biological evaluation.

- Reactions involving nucleophiles and electrophiles : The presence of carbonyl groups in the structure facilitates these reactions, contributing to the compound's unique chemical properties.

Biological Evaluation

Research indicates that derivatives of tetrahydropyrimidine compounds often exhibit significant biological activities. Here are some key findings regarding the biological activity of this compound:

Antiviral Activity

A study evaluated various tetrahydropyrimidine derivatives for their ability to inhibit HIV-1 integrase (IN), an essential enzyme in the viral life cycle. The most active derivative showed an IC50 value of 0.65 µM against the strand transfer reaction in vitro, indicating promising antiviral activity. However, these compounds did not demonstrate significant inhibition of HIV replication at non-cytotoxic concentrations in cell culture assays .

Anticancer Potential

This compound has been assessed for its cytotoxicity against various cancer cell lines. Preliminary results suggest that it exhibits significant cytotoxic effects, potentially through mechanisms involving topoisomerase II inhibition. Such activity is critical as topoisomerase II is a well-known target in cancer therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

- Substituents on the aromatic rings : The presence of electron-withdrawing groups like fluorine enhances the compound's reactivity.

- Functional groups : The ethoxy and carboxamide groups play crucial roles in modulating solubility and biological interactions.

Case Studies

Several studies have investigated related compounds with similar structures:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Ethoxy vs.

- Halogen Effects : Chlorine in 4m increases antibacterial potency (MIC: 12.5 µg/mL vs. 25 µg/mL for the target compound), likely due to enhanced electrophilicity .

- Thioxo Substitution : Replacing oxo with thioxo (4n) alters hydrogen-bonding capacity and redox properties, affecting antioxidant activity (IC50: 0.6 mg/mL for 3c vs. 1.2 mg/mL for the target compound) .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a Biginelli-like multicomponent reaction using ethyl 4-hydroxybenzoate derivatives, substituted anilines (e.g., 2-fluoroaniline), and urea/thiourea analogs. Key parameters include:

- Catalysts : Triethylamine or acetic anhydride to promote cyclization .

- Solvent Selection : Ethanol or acetone for optimal solubility and reaction kinetics .

- Temperature : Controlled heating (80–100°C) to minimize side reactions like hydrolysis of the ethoxy group .

Example optimization

| Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 80 | 68 | 95 |

| Acetone | 70 | 72 | 98 |

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodological Answer :

- X-ray Crystallography : Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation. Key metrics: R factor < 0.05, data-to-parameter ratio > 15 .

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 4-ethoxyphenyl vs. fluorophenyl groups). The 2-oxo group typically appears at δ ~170 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₂₁H₂₁FN₃O₃: 394.15 g/mol) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the role of substituents in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the ethoxy group with methoxy/hydroxy groups or vary the fluorophenyl position (ortho vs. para) to assess electronic effects .

- In Vitro Assays : Compare IC₅₀ values in kinase inhibition or cytotoxicity assays. For example:

| Substituent | Target Kinase | IC₅₀ (µM) |

|---|---|---|

| 4-Ethoxy | EGFR | 0.45 |

| 4-Methoxy | EGFR | 0.62 |

- Crystallographic Analysis : Correlate binding pocket interactions (e.g., hydrogen bonding with 2-oxo group) with activity .

Q. What computational strategies are effective in predicting binding modes and pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR or COX-2). Key parameters: Grid spacing ≤ 0.375 Å, Lamarckian GA .

- ADMET Prediction : Tools like SwissADME to evaluate logP (~3.2), solubility (< 50 µM), and CYP450 inhibition risks .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify off-target effects at higher doses.

- Pathway Analysis : RNA sequencing or phosphoproteomics to distinguish primary targets (e.g., MAPK) from secondary pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability profiles?

- Methodological Answer :

- pH-Dependent Studies : Measure solubility in buffers (pH 1.2–7.4) to simulate gastrointestinal vs. physiological conditions.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., hydrolysis of the carboxamide group) .

Example stability

| Condition | Degradation (%) |

|---|---|

| 25°C, dry | <5 |

| 40°C/75% RH | 22 |

Key Research Challenges

- Regioselectivity in Synthesis : Competing cyclization pathways may yield byproducts (e.g., 3,4-dihydro vs. 1,2,3,4-tetrahydropyrimidine). Mitigate via slow reagent addition and low-temperature quenching .

- Biological Target Identification : Use affinity chromatography or thermal shift assays to isolate protein targets from cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.